Carbobenzyloxyglycylglycylglycine benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbobenzyloxyglycylglycylglycine benzyl ester is a synthetic compound with the molecular formula C21H23N3O6 and a molecular weight of 413.434 g/mol . It is a derivative of glycine, a simple amino acid, and is often used in peptide synthesis and research. The compound is characterized by the presence of a benzyl ester group, which is commonly used as a protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbobenzyloxyglycylglycylglycine benzyl ester can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the protection of the amino groups of glycine residues with carbobenzyloxy (Cbz) groups, followed by the coupling of these protected glycine residues using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final step involves the esterification of the carboxyl group with benzyl alcohol under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support. The use of automated systems allows for precise control over reaction conditions and efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxyglycylglycylglycine benzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The benzyl ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Hydrolysis: Glycylglycylglycine and benzyl alcohol.
Reduction: Glycylglycylglycine benzyl alcohol.
Oxidation: Glycylglycylglycine and benzoic acid.
Scientific Research Applications
Carbobenzyloxyglycylglycylglycine benzyl ester has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of longer peptides and proteins.
Bioconjugation: The compound can be used to modify proteins and peptides for various biochemical studies.
Drug Development: It serves as a building block in the development of peptide-based drugs.
Material Science: The compound is used in the synthesis of peptide-based materials with unique properties
Mechanism of Action
The mechanism of action of carbobenzyloxyglycylglycylglycine benzyl ester primarily involves its role as a protecting group in peptide synthesis. The carbobenzyloxy (Cbz) group protects the amino groups of glycine residues from unwanted reactions during peptide coupling. The benzyl ester group protects the carboxyl group, allowing for selective deprotection and further functionalization. The compound does not have a specific biological target or pathway, as its primary use is in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- Carbobenzyloxyglycylleucylglycine benzyl ester
- Carbobenzyloxyalanylglycylglycine benzyl ester
- Carbobenzyloxyisoleucylisoleucine benzyl ester
- Carbobenzyloxyserylglycine benzyl ester
- Carbobenzyloxyglycylsarcosine benzyl ester
Uniqueness
Carbobenzyloxyglycylglycylglycine benzyl ester is unique due to its specific sequence of glycine residues and the presence of both carbobenzyloxy and benzyl ester protecting groups. This combination allows for selective protection and deprotection steps in peptide synthesis, making it a valuable tool in the synthesis of complex peptides and proteins .
Properties
CAS No. |
102374-02-7 |
---|---|
Molecular Formula |
C21H23N3O6 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
benzyl 2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C21H23N3O6/c25-18(23-13-20(27)29-14-16-7-3-1-4-8-16)11-22-19(26)12-24-21(28)30-15-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,22,26)(H,23,25)(H,24,28) |
InChI Key |
ISFYDJTZYYPHLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.